molecular formula C13H19ClFNO B1319714 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride CAS No. 123855-53-8

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B1319714
CAS No.: 123855-53-8
M. Wt: 259.75 g/mol
InChI Key: UCMOFEDNIPDZKS-UHFFFAOYSA-N
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Description

Chemical Name: 4-[(4-Fluorophenyl)methyl]piperidine hydrochloride Molecular Formula: C₁₂H₁₅FNO·HCl Molecular Weight: 229.72 g/mol Purity: ≥97% (as per commercial specifications) . Applications: This compound serves as a critical pharmaceutical intermediate for synthesizing substituted piperidines and pyrrolidines, particularly in the development of analgesics and anti-inflammatory agents .

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMOFEDNIPDZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction or functionalization of the piperidine ring.
  • Introduction of the 4-fluorobenzyl moiety via nucleophilic substitution or ether formation.
  • Formation of the hydrochloride salt to obtain the final compound.

Detailed Synthetic Routes

Synthesis via Nucleophilic Substitution on Piperidine Derivatives

One common approach starts from a piperidine derivative bearing a hydroxymethyl group at the 4-position, which is then reacted with 4-fluorobenzyl halides or equivalents to form the benzyloxymethyl substituent.

  • Step 1: Preparation of 4-(hydroxymethyl)piperidine or its protected derivatives.
  • Step 2: Reaction with 4-fluorobenzyl chloride or bromide under basic conditions to form the 4-(4-fluorobenzyloxymethyl)piperidine intermediate.
  • Step 3: Conversion to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

This method is supported by European patent EP0317997, which describes stirring the reaction mixture with catalytic sodium iodide at room temperature for 24 hours, followed by extraction and isolation of the hydrochloride salt with a melting point of 142-145 °C.

Hydrogenation of Tetrahydropyridine Precursors

Another route involves hydrogenation of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine to yield 4-(4-fluorophenyl)-piperidine, which can be further functionalized to introduce the benzyloxymethyl group.

  • Hydrogenation conditions: Pd(OH)2 catalyst in methanol under 200 psi hydrogen pressure for 48 hours.
  • Yield: Approximately 94% of 4-(4-fluorophenyl)-piperidine as a viscous oil.

Subsequent steps involve alkylation or etherification to install the benzyloxymethyl substituent.

Use of Boronic Acid and Copper(II) Acetate Catalysis

Advanced synthetic methods include coupling reactions using 4-(trifluoromethyl)phenylboronic acid and other arylboronic acids catalyzed by copper(II) acetate in the presence of molecular sieves and pyridine, enabling the formation of substituted piperidines with high regioselectivity.

Though this method is more general for piperidine derivatives, it can be adapted for the synthesis of 4-(4-fluorobenzyloxymethyl)-piperidine intermediates.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution 4-fluorobenzyl chloride, base, catalytic NaI, RT, 24h Not specified Followed by extraction and salt formation
2 Hydrogenation Pd(OH)2, MeOH, 200 psi H2, 48h 94 Produces 4-(4-fluorophenyl)-piperidine
3 Coupling (Cu(II) catalysis) 4-(trifluoromethyl)phenylboronic acid, Cu(OAc)2, pyridine, DCM, RT overnight Not specified General method for substituted piperidines
4 Salt formation HCl in solvent Quantitative Produces hydrochloride salt

Research Findings and Notes

  • The introduction of the fluorine atom on the benzyl moiety is typically done early in the synthesis to avoid loss of the fluorine substituent during subsequent steps, as fluorinated intermediates are more expensive and sensitive.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to improved stability and crystallinity.
  • Catalytic hydrogenation is a key step for reducing tetrahydropyridine intermediates to piperidines, with palladium hydroxide on carbon being an effective catalyst.
  • The use of sodium iodide as a catalyst in nucleophilic substitution enhances the reaction rate and yield.
  • Purification often involves extraction with ethyl acetate or dichloromethane, washing with brine and drying over anhydrous sodium sulfate.

Summary Table of Key Intermediates and Reagents

Compound/Intermediate Role in Synthesis Source/Reference
4-(Hydroxymethyl)piperidine Starting material for substitution EP0317997
4-Fluorobenzyl chloride/bromide Alkylating agent EP0317997
1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrogenation precursor ChemicalBook
Pd(OH)2 catalyst Hydrogenation catalyst ChemicalBook
Sodium iodide Catalyst for nucleophilic substitution EP0317997
Hydrogen chloride Salt formation reagent EP0317997

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and antipsychotics. Its structure allows for the modification and optimization of drug candidates, enhancing therapeutic efficacy. The incorporation of the benzyloxymethyl group and fluorine atom may improve the pharmacokinetic properties of the resulting drugs, such as solubility and bioavailability .

Neuroscience Research

Research indicates that 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride could play a role in studying neurotransmitter systems, particularly dopamine receptors. Similar piperidine derivatives have shown promise in modulating neurotransmitter activity, which is vital for understanding and treating neurological disorders like Parkinson's disease and schizophrenia. For instance, studies have reported the discovery of benzyloxypiperidine scaffolds that act as selective dopamine receptor antagonists, highlighting their potential in treating motor disorders .

Drug Formulation

In drug formulation, this compound is utilized to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Its ability to form stable complexes with various drugs can lead to improved delivery mechanisms, making it an essential component in developing effective drug delivery systems .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It facilitates the creation of complex molecular structures necessary for various research and industrial applications. The synthetic pathways involving this compound often yield derivatives with enhanced biological activity, making it valuable in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying related substances in pharmaceutical manufacturing. Its unique properties allow for precise quality control measures, ensuring that pharmaceutical products meet regulatory standards .

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of compounds related to this compound. For example:

  • A study characterized new benzyloxypiperidine scaffolds as D4 receptor antagonists, demonstrating improved stability compared to previously known compounds .
  • Another investigation into similar piperidine derivatives revealed their potential as analgesics and anxiolytics, suggesting further exploration into their therapeutic effects .

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorobenzyl-Substituted Piperidines

4-(3-Fluorobenzyloxy)-piperidine Hydrochloride
  • Structure : Fluorine at the meta position of the benzyl group.
  • Molecular Weight : ~243.7 g/mol (estimated).
  • Limited pharmacological data available; primarily used in research settings .
Paroxetine-Related Piperidine Derivatives
  • Example : trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride.
  • Structure : Incorporates a benzodioxol group and fluorine.
  • Applications : Key intermediate in antidepressants (e.g., paroxetine) .
  • Key Differences :
    • Benzodioxol moiety enhances metabolic stability compared to simple fluorobenzyl derivatives.
    • Higher molecular weight (~365.83 g/mol) due to additional functional groups .

Halogenated Benzyl Piperidines

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
  • Structure : Chlorine substituent instead of fluorine.
  • Molecular Weight : ~261.2 g/mol.
  • Applications : Used in synthesizing kinase inhibitors and antimicrobial agents.
  • Key Differences :
    • Chlorine’s larger atomic size and lower electronegativity may reduce solubility compared to fluorine derivatives .
4-(3,4-Dichlorobenzyl)piperidine Hydrochloride
  • Structure : Dual chlorine substituents.
  • Molecular Weight : ~296.1 g/mol.
  • Applications : Explored in antipsychotic drug development.

Nitro- and Methoxy-Substituted Piperidines

4-(4-Nitrophenyl)piperidine Hydrochloride
  • Structure : Nitro group instead of fluorobenzyl.
  • Molecular Weight : ~256.7 g/mol.
  • Applications : Intermediate for analgesics and anti-inflammatory agents.
  • Key Differences :
    • Nitro groups are electron-withdrawing, increasing reactivity in electrophilic substitution reactions.
    • Higher toxicity risk compared to fluorinated analogs .
4-(4-Methoxybenzoyl)piperidine Hydrochloride
  • Structure : Methoxybenzoyl group attached to piperidine.
  • Molecular Weight : ~255.7 g/mol.
  • Applications : Used in serotonin receptor antagonist synthesis.
  • Key Differences :
    • Methoxy group enhances solubility in polar solvents compared to halogenated derivatives .

Physicochemical and Pharmacological Comparison

Compound Substituent Molecular Weight (g/mol) Key Applications Notable Properties
4-(4-Fluoro-benzyloxymethyl)-piperidine HCl 4-Fluorobenzyl 229.72 Analgesic intermediates High purity (97%), moderate lipophilicity
4-(3-Fluorobenzyloxy)-piperidine HCl 3-Fluorobenzyl ~243.7 Research chemicals Meta-substitution affects binding affinity
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Chlorobenzyl ~261.2 Kinase inhibitors Lower solubility vs. fluoro analogs
4-(4-Nitrophenyl)piperidine HCl 4-Nitrophenyl ~256.7 Anti-inflammatory agents High reactivity, potential toxicity
Paroxetine intermediates Benzodioxol + 4-Fluoro ~365.83 Antidepressants Enhanced metabolic stability

Regulatory Status

  • 4-(4-Fluoro-benzyloxymethyl)-piperidine HCl: Limited ecological toxicity data; classified as "Research Use Only" (RUO) .
  • Diphenylmethoxy-piperidine HCl : Subject to EPA and EFSA regulations due to incomplete environmental impact studies .
  • Paroxetine derivatives : Heavily regulated under pharmacopeial standards (USP, EP) for antidepressant manufacturing .

Biological Activity

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that illustrate its biological significance.

The compound exhibits several biochemical properties that make it a subject of study in various biological contexts. It is known to interact with key enzymes and proteins, particularly affecting cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to inhibition or modification of enzyme activity, influencing the pharmacokinetics of other drugs.

PropertyDescription
Molecular FormulaC13_{13}H16_{16}ClF N
Molecular Weight245.73 g/mol
SolubilitySoluble in water and organic solvents
StabilityStable under normal laboratory conditions; degradation products vary in activity

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes. Studies have shown that it can alter gene expression related to oxidative stress and apoptosis. Additionally, it influences cell signaling pathways, which are critical for maintaining cellular homeostasis.

Key Findings:

  • Gene Expression Modulation : Alters the expression of genes involved in oxidative stress response.
  • Cellular Metabolism : Modulates the activity of metabolic enzymes, impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound interacts with various biomolecules, leading to diverse biological effects. Its mechanism involves:

  • Binding to Enzymes : The compound can bind to active sites of enzymes like cytochrome P450, inhibiting their function.
  • Influencing Gene Regulation : Interacts with transcription factors that regulate gene expression.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary over time and with dosage levels. In animal models, low doses may show minimal impact, while higher doses can lead to significant biological effects, including hepatotoxicity and nephrotoxicity.

Table 2: Dosage Effects in Animal Models

Dose Level (mg/kg)Biological Effect
Low (1-5)Minimal impact
Moderate (10-20)Observable metabolic changes
High (30+)Significant hepatotoxicity observed

Metabolic Pathways

The compound is involved in several metabolic pathways, particularly those mediated by cytochrome P450 enzymes. It affects metabolic flux and alters metabolite levels critical for maintaining cellular homeostasis.

Transport and Distribution

Transport mechanisms for this compound involve specific transporters that facilitate its entry into cells. Once inside, it can be distributed to various organelles, influencing functions such as energy metabolism within mitochondria.

Case Studies

Case studies provide valuable insights into the practical applications and effects of this compound in real-world scenarios. For example:

  • Case Study on Hepatotoxicity :
    • Objective : To assess liver function in subjects administered varying doses.
    • Findings : High doses resulted in elevated liver enzymes indicating hepatotoxicity.
  • Case Study on Drug Interactions :
    • Objective : To evaluate interactions with other medications.
    • Findings : Significant inhibition of cytochrome P450 was observed when co-administered with common analgesics.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidine derivatives with 4-fluoro-benzyloxymethyl halides under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Post-synthesis, purification via column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity . For optimization, monitor reaction progress using TLC or HPLC and adjust stoichiometry of reagents to minimize byproducts.

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer: Key characterization techniques include:

  • NMR Spectroscopy : Confirm the piperidine ring structure (δ 1.5–2.5 ppm for piperidine protons) and 4-fluoro-benzyloxymethyl substituents (aromatic protons at δ 7.0–7.5 ppm, fluorine coupling in 19F^{19}\text{F}-NMR) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (expected [M+H]+^+ ~270 g/mol).
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm salt formation (hydrochloride) .

Q. What are the stability and storage conditions for this compound under laboratory settings?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Stability tests indicate decomposition >5% after 6 months at 25°C, particularly in aqueous solutions (pH <3 or >8 accelerates hydrolysis). For long-term stability, lyophilize and store as a solid .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict reaction energetics and transition states for key steps like benzyloxymethyl group attachment. Software like Gaussian or ORCA can model substituent effects (e.g., fluorine’s electron-withdrawing impact on reaction rates). Pair computational results with high-throughput screening to identify optimal catalysts (e.g., Pd for cross-coupling) and solvent systems. Feedback loops between simulation and experimentation reduce trial-and-error cycles .

Q. How should researchers resolve contradictions in reported biological activity data for piperidine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., receptor binding affinities) may arise from variations in:

  • Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Compound Purity : Validate via orthogonal methods (HPLC, NMR) to exclude impurities as confounding factors.
  • Receptor Isoforms : Use isoform-specific assays (e.g., cloned receptors vs. tissue extracts) .
    Replicate studies with independent synthetic batches and apply statistical models (ANOVA) to assess significance.

Q. What strategies mitigate risks when extrapolating toxicity data from structurally similar compounds?

Methodological Answer: For preliminary toxicity assessment:

  • Read-Across Models : Compare with data from analogues (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) sharing the piperidine core and fluorinated aryl groups. Prioritize compounds with similar logP and metabolic pathways .
  • In Silico Toxicology : Use tools like EPA’s TEST or ProTox-II to predict acute toxicity (LD50_{50}) and hepatotoxicity.
  • In Vitro Screening : Conduct Ames tests (mutagenicity) and mitochondrial toxicity assays (Seahorse XF Analyzer) before in vivo studies .

Q. How can reaction engineering improve scalability for multi-gram synthesis?

Methodological Answer: Scale-up challenges include exothermic reactions and byproduct accumulation. Strategies:

  • Flow Chemistry : Use continuous flow reactors to enhance heat dissipation and mixing efficiency.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • Design of Experiments (DoE) : Optimize parameters (temperature, residence time) via response surface methodology. Reference pilot-scale protocols for similar piperidine derivatives (e.g., 2-[2-(3,5-dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride) .

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